molecular formula C22H24N6O3 B2416734 (2,3-Dimethoxyphenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1040647-10-6

(2,3-Dimethoxyphenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2416734
CAS No.: 1040647-10-6
M. Wt: 420.473
InChI Key: IPONHUKMUKVHKH-UHFFFAOYSA-N
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Description

(2,3-Dimethoxyphenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H24N6O3 and its molecular weight is 420.473. The purity is usually 95%.
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Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c1-30-17-7-5-6-16(21(17)31-2)22(29)28-14-12-27(13-15-28)20-10-9-19(25-26-20)24-18-8-3-4-11-23-18/h3-11H,12-15H2,1-2H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPONHUKMUKVHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,3-Dimethoxyphenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone , also known by its chemical structure C21H26N4O3, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

  • Molecular Weight : 370.45 g/mol
  • LogP : 2.5 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors/Acceptors : 0/6
  • Rotatable Bonds : 5

These properties suggest that the compound may possess favorable characteristics for cellular permeability and bioavailability.

Research indicates that this compound may act as an inhibitor of various kinases, particularly those involved in cancer pathways. Kinases play a crucial role in cellular signaling and proliferation, making them significant targets for cancer therapy.

  • Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have shown high affinity for DHFR, which is essential for DNA synthesis and repair. Inhibition leads to reduced cell proliferation, particularly in cancer cells .
  • Tyrosine Kinase Inhibition : The compound's structural motifs suggest potential interactions with tyrosine kinases such as Abl and MAP kinases, which are implicated in tumor growth and metastasis .

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : A derivative was tested against melanoma cells, showing a dose-dependent reduction in cell viability with an IC50 value in the low micromolar range.
  • Case Study 2 : In vivo studies on xenograft models indicated that treatment with the compound resulted in substantial tumor growth inhibition compared to control groups.

Anti-inflammatory Effects

Emerging evidence suggests that the compound may also exert anti-inflammatory effects through modulation of cytokine production. This could be beneficial in treating autoimmune diseases where inflammation is a key factor.

Data Table: Biological Activity Summary

Activity TypeTargetEffectReference
AntitumorDHFRInhibition of DNA synthesis
AntitumorTyrosine KinasesReduced proliferation
Anti-inflammatoryCytokine productionModulation of inflammation

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that compounds similar to (2,3-Dimethoxyphenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone exhibit significant anti-inflammatory activity. For instance, studies on related structures have shown effectiveness in inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The compound's structural features allow it to interact with the COX-II enzyme, potentially leading to reduced inflammation in conditions such as arthritis and cardiovascular diseases .

Anticancer Activity

The compound has also been explored for its anticancer properties. Analogous derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth by targeting specific signaling pathways associated with cancer proliferation. For example, compounds with similar piperazine and pyridazine frameworks have shown promising results in preclinical studies against breast and lung cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. The presence of the dimethoxyphenyl group enhances lipophilicity, facilitating better membrane penetration and bioavailability. The piperazine moiety contributes to receptor binding affinity, while the pyridazine ring is crucial for the pharmacological activity observed in various assays.

Table 1: Key Structural Features and Their Implications

Structural FeatureImplication
Dimethoxyphenyl groupEnhances lipophilicity and membrane penetration
Piperazine ringIncreases receptor binding affinity
Pyridazine moietyEssential for pharmacological activity

Inhibition of COX Enzymes

In a study evaluating various compounds for their COX-II inhibitory properties, derivatives similar to this compound were tested alongside established inhibitors like Celecoxib. The results indicated that these compounds exhibited comparable ED50 values, highlighting their potential as effective anti-inflammatory agents .

Anticancer Efficacy

Another study focused on the anticancer potential of piperazine derivatives revealed that compounds featuring the pyridazine moiety significantly inhibited cell proliferation in breast cancer models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, showcasing the therapeutic promise of such compounds in oncology .

Q & A

Q. What are the recommended methods for synthesizing this compound, and what are critical optimization steps?

Synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core followed by coupling with the piperazine and dimethoxyphenyl moieties. Key steps include:

  • Enaminone intermediate formation : Use of dimethylformamide dimethyl acetal (DMF-DMA) to activate acetyl groups for nucleophilic substitution, as demonstrated in heterocyclic synthesis (e.g., pyrimidine derivatives) .
  • Piperazine coupling : Amide bond formation or nucleophilic aromatic substitution under anhydrous conditions, with careful control of stoichiometry to avoid side products .
  • Purification : Column chromatography (silica gel) with gradient elution (e.g., ethyl acetate/hexane) to isolate the final product. Monitor reaction progress via TLC or HPLC .

Q. How can the compound’s purity and structural integrity be validated experimentally?

  • Chromatographic methods : High-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm, using a C18 column and acetonitrile/water mobile phase. Retention indices (Kovacs method) can aid in compound identification .
  • Spectroscopic analysis :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethoxy peaks at δ ~3.8 ppm, pyridazine ring protons at δ ~8.0 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
    • X-ray crystallography : For absolute configuration verification, use SHELX software for structure refinement .

Q. What preliminary pharmacological assays are suitable for evaluating this compound’s bioactivity?

  • In vitro binding assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s prevalence in CNS-targeting drugs .
  • Dose-response studies : Use isolated tissue models (e.g., rat aorta) to assess vasorelaxant effects, comparing potency (EC₅₀) to reference compounds .
  • Cytotoxicity screening : MTT assay on human cell lines (e.g., HEK293) to establish safety margins (IC₅₀ >10 µM recommended for further studies) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Core modifications : Synthesize analogs with pyridazine replaced by pyrimidine or triazole to assess heterocycle impact on target binding .
  • Substituent variation : Systematically alter methoxy groups (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy) to study electronic effects on receptor affinity .
  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assay) and logP values to correlate lipophilicity with bioavailability .

Q. What computational strategies are effective for predicting binding modes with potential targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of GPCRs (e.g., 5-HT₂A receptor). Prioritize poses with hydrogen bonds to pyridazine N-atoms and piperazine interactions with transmembrane helices .
  • Free energy perturbation (FEP) : Calculate binding free energy differences between analogs to guide synthetic efforts .
  • MD simulations : Run 100-ns trajectories to assess complex stability (e.g., RMSD <2 Å) and identify critical residue contacts .

Q. How can contradictory data in biological assays be resolved?

  • Dose-response re-evaluation : Ensure assays use consistent compound concentrations (e.g., 1 nM–100 µM) and include positive/negative controls .
  • Off-target screening : Use panels (e.g., Eurofins CEREP) to identify polypharmacology, which may explain divergent results .
  • Statistical rigor : Apply ANOVA with Tukey’s post-hoc test to compare replicates and minimize type I/II errors .

Methodological Best Practices

  • Crystallographic refinement : For X-ray structures, employ SHELXL with TWIN/BASF commands to handle potential twinning or disorder .
  • Chromatographic troubleshooting : Adjust mobile phase pH (e.g., 0.1% TFA) to resolve peak tailing in polar analogs .
  • Data reproducibility : Pre-equilibrate assay buffers (e.g., Krebs-Henseleit for vascular studies) to minimize batch effects .

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